Mordant Blue 9
Description
Significance of Mordant Blue 9 as a Model Compound in Dye Chemistry Research
This compound is frequently employed as a model compound in research, particularly in studies concerning the environmental degradation of textile dyes. mdpi.commdpi.com Its stable and complex structure is representative of the types of dyes that persist in textile effluents, making it a suitable benchmark for evaluating the efficacy of various wastewater treatment technologies. mdpi.com Research utilizing this compound often focuses on advanced oxidation processes and other methods aimed at breaking down the dye molecule and reducing the environmental impact of textile manufacturing. mdpi.com
The study of this compound provides valuable insights into the behavior of anionic azo dyes in aqueous solutions, which is crucial for developing effective remediation strategies. mdpi.com Its use in these studies helps researchers understand the mechanisms of dye degradation and the formation of intermediate byproducts.
Overview of Mordant Dye Chemistry Relevant to this compound Studies
Mordant dyes are a class of colorants that require the use of a mordant, typically a metal salt, to bind to the textile fiber. wikipedia.orginflibnet.ac.in The mordant acts as a bridge, forming a coordination complex with both the dye molecule and the fiber, thereby enhancing the fastness and durability of the color. wikipedia.orgjazanu.edu.sa This interaction is fundamental to the application of dyes like this compound on natural protein fibers such as wool and silk. worlddyevariety.comblogspot.com
The chemistry of mordant dyeing involves the formation of a ternary complex between the fiber, the metal ion (mordant), and the dye molecule. jazanu.edu.sa The metal ion, often a transition metal like chromium, aluminum, or iron, coordinates with functional groups on both the dye and the fiber, such as hydroxyl (-OH) or carboxyl (-COOH) groups. blogspot.comcellulosechemtechnol.ro This creates a larger, insoluble complex that is physically trapped within the fiber structure, leading to excellent wash and light fastness. sdc.org.uk The specific metal used as a mordant can also influence the final color of the dye. wikipedia.org In the context of this compound, its molecular structure contains functional groups that are amenable to forming these coordination complexes, making it a classic example of a mordant dye. worlddyevariety.com
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | disodium;6-[(E)-(5-chloro-2-hydroxy-4-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
| Molecular Formula | C₁₆H₉ClN₂Na₂O₈S₂ |
| Molecular Weight | 502.82 g/mol |
| CAS Number | 3624-68-8 |
| Appearance | Dark blue powder |
| Solubility in Water | Soluble |
Synonyms for this compound
| Synonym |
| Acid Alizarin Blue B |
| Alizarin Blue 2RC |
| Chrome Fast Blue 2R |
| Diamond Fast Dark Blue RRL |
| Eriochrome Azurol B |
| Omega Chrome Blue GFS |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H9ClN2Na2O8S2 |
|---|---|
Molecular Weight |
502.8 g/mol |
IUPAC Name |
disodium;6-[(5-chloro-2-hydroxy-4-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11ClN2O8S2.2Na/c17-10-6-12(13(20)7-15(10)29(25,26)27)19-18-11-5-4-8-9(16(11)21)2-1-3-14(8)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
FBNOWTWLVCWGCZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)[O-])Cl)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthesis and Functional Modification Research of Mordant Blue 9
Established Synthetic Routes and Reaction Mechanisms
The conventional and established manufacturing method for Mordant Blue 9 is a classic two-step process characteristic of azo dye synthesis: diazotization followed by azo coupling. worlddyevariety.com
The reaction mechanism involves:
Diazotization: The primary aromatic amine, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. This converts the amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺). The presence of the sulfonic acid and hydroxyl groups on the aromatic ring influences the reactivity and stability of the resulting diazonium salt.
Azo Coupling: The synthesized diazonium salt is then reacted with a coupling component, 5-Hydroxynaphthalene-1-sulfonic acid. The diazonium salt acts as an electrophile and attacks the electron-rich naphthalene (B1677914) ring of the coupling component. The coupling typically occurs at a position activated by the hydroxyl group, leading to the formation of the characteristic azo bond (-N=N-) that links the two aromatic structures and creates the final chromophore of the this compound molecule.
The reactants involved in this established synthesis are detailed in the table below.
| Role | Chemical Compound |
| Diazo Component | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid |
| Coupling Component | 5-Hydroxynaphthalene-1-sulfonic acid |
| Diazotizing Agent | Sodium Nitrite (in acidic medium) |
Investigations into Novel Synthetic Methodologies and Process Optimization
While the traditional synthesis of azo dyes is well-established, modern research focuses on developing more sustainable and efficient processes. These investigations, applied to the broader class of azo dyes, aim to overcome the limitations of conventional methods, which often involve low temperatures, the use of corrosive acids, and the generation of significant aqueous waste. rsc.org Although specific studies optimizing the synthesis of this compound are not extensively detailed in the reviewed literature, general advancements in azo dye synthesis are applicable.
Novel approaches include:
Solvent-Free Synthesis: An environmentally benign approach involves the synthesis of azo dyes via grinding at room temperature. rsc.org This "grindstone chemistry" method avoids the use of toxic solvents, simplifies the product isolation process, and can lead to excellent yields under mild conditions. rsc.org
Heterogeneous Catalysis: The use of recyclable, solid acid catalysts offers a significant process optimization. Sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and ion-exchange resins like Amberlyst-15 have been used to facilitate diazotization and coupling reactions. rsc.orgmdpi.com These catalysts are easily separated from the reaction mixture, are reusable, and help avoid the use of strong, corrosive mineral acids. rsc.orgmdpi.com
The following table compares the traditional synthetic approach with these novel methodologies.
| Feature | Traditional Method | Novel Methodologies |
| Reaction Medium | Aqueous acid/alkali solutions | Solvent-free (grinding) or with recyclable catalysts |
| Catalyst | Homogeneous mineral acids (e.g., HCl) | Heterogeneous solid acids (e.g., Fe₃O₄@SiO₂-SO₃H, Amberlyst-15) |
| Process Steps | Separate diazotization and coupling steps | Potential for one-pot synthesis |
| Environmental Impact | High water usage, generation of acidic/alkaline effluent | Reduced solvent use, recyclable catalysts, potential for wastewater reuse |
| Efficiency | Often requires low temperatures and long reaction times | Can offer faster reactions at room temperature with simpler product isolation |
Strategies for Chemical Modification and Derivatization to Enhance Specific Properties (e.g., solubility)
The solubility of this compound in water is reported as 50 g/L at 80 °C, and it is only slightly soluble in alcohol. worlddyevariety.com Enhancing solubility is a key objective for improving its application in dyeing processes. Strategies to achieve this can involve formulation changes or direct chemical modification of the dye molecule.
Formulation-Based Strategies: One documented method for enhancing the solubility of colorants without direct chemical alteration is through the use of branched polyesteramides. google.com The colorant can be bonded ionically or covalently to the polymer, making the resulting dye more soluble in various solvents, from polar (like water) to apolar. google.com This approach has the advantage of being applicable to a wide range of colorants without needing to develop a specific chemical modification for each one. google.com
Chemical Modification and Derivatization: The structure of this compound contains functional groups, such as sulfonic acid (-SO₃H) and hydroxyl (-OH) groups, that are potential sites for chemical modification. researchgate.net Derivatization of these groups can alter the molecule's polarity and intermolecular interactions, thereby influencing its solubility. jddtonline.info While specific research on the derivatization of this compound for solubility enhancement is limited, general principles of chemical modification are applicable. Potential strategies could include esterification or etherification of the hydroxyl group or conversion of the sulfonic acid groups into sulfonamides with hydrophilic side chains.
The table below summarizes strategies for enhancing the properties of this compound.
| Strategy | Approach | Description | Potential Outcome |
| Formulation | Non-covalent/Covalent Polymer Bonding | The dye is combined with a branched polyesteramide, which acts as a solubility-enhancing carrier. google.com | Increased solubility in water or organic solvents without altering the dye's core structure. |
| Chemical Derivatization | Modification of Functional Groups | The hydroxyl or sulfonic acid groups on the dye molecule are chemically altered (e.g., via esterification, amidation) to attach more hydrophilic moieties. | Permanently increased intrinsic solubility of the dye molecule. |
Advanced Spectroscopic and Photophysical Investigations of Mordant Blue 9
Spectroscopic Characterization Techniques for Mordant Blue 9 Analysis (e.g., UV-Vis Spectroscopy)
The analysis of this compound, a chlorinated anionic azo dye, heavily relies on spectroscopic techniques, with Ultraviolet-Visible (UV-Vis) spectroscopy being a primary tool. mdpi.commdpi.com In its pure form in aqueous solutions, this compound exhibits a characteristic absorption spectrum with distinct peaks. The maximum absorption wavelength (λmax) in the visible region is consistently reported at or around 516 nm to 522 nm. mdpi.commdpi.comsigmaaldrich.com This peak is attributed to the chromophoric azo bond within the dye's structure. mdpi.com An additional shoulder peak is observed in the UV region at approximately 311 nm, which is characteristic of the aromatic rings present in the molecule. mdpi.com
The concentration of this compound in a solution can be accurately determined by measuring its absorbance at 516 nm. mdpi.com This method is fundamental in various studies, including those investigating the degradation of the dye. For instance, in the presence of certain reagents like the Fe²⁺/persulfate system, the maximum absorption peak can shift to 469 nm due to the formation of an iron-complex. mdpi.com
When complexed with other metal ions, the absorption maximum of this compound can shift significantly. For example, in the presence of cetyltrimethylammonium bromide (CTAB) and cobalt(II), an intense violet-colored chelate is formed, exhibiting a maximum absorption at 586 nm. researchgate.net Similarly, a complex with Molybdenum(VI) shows a maximum absorbance at 589 nm. researchgate.net These shifts in the absorption spectra upon complexation are crucial for the spectrophotometric determination of these metal ions.
| Condition | λmax (nm) | Attributed To | Reference |
|---|---|---|---|
| Aqueous Solution (Pure) | 516 - 522 | Azo Chromophore | mdpi.commdpi.comsigmaaldrich.com |
| Aqueous Solution (Pure) | 311 | Aromatic Rings | mdpi.com |
| In Fe²⁺/PS System | 469 | Fe-complex formation | mdpi.com |
| With Co(II) and CTAB | 586 | Co(II) chelate | researchgate.net |
| With Mo(VI) | 589 | Mo(VI) complex | researchgate.net |
Photophysical Properties and Electronic Transition Studies (e.g., band gap in photocatalytic applications)
The photophysical properties of this compound are of significant interest, particularly in the context of photocatalysis. The electronic transitions within the dye molecule are responsible for its color and its interaction with light. The absorption of light in the visible and UV regions corresponds to π→π* electronic transitions. pcbiochemres.com The prominent low-energy band in the visible spectrum is associated with the binaphthyl azo chromophore. pcbiochemres.com
A key photophysical parameter for photocatalytic applications is the band gap energy (Eg). For materials used in photocatalysis, a suitable band gap is necessary to efficiently absorb light and generate electron-hole pairs for subsequent redox reactions. In a study involving the photocatalytic degradation of this compound using single-phase BiFeO3 (BFO) nanopowder, the BFO nanoparticles were found to have a calculated band-gap value of 2.21 eV. researchgate.netbg.ac.rs This band gap allows for high absorbance of visible light, which is favorable for photocatalytic processes under solar irradiation. researchgate.net Another study using BiFeO3 nanoparticles synthesized by a sol-gel method reported a similar band gap of 2.2 eV. chula.ac.th
The electronic transitions in this compound are influenced by its molecular structure, which includes hydroxyl groups acting as auxochromes and a binaphthyl azo chromophore. pcbiochemres.com These features give rise to high-energy bands in the 200-315 nm range, originating from the π→π* transitions of the naphthalene (B1677914) residue, and more pronounced low-energy bands in the 402-700 nm range, associated with the azo chromophore. pcbiochemres.com
| Property | Value/Range | Context/Technique | Reference |
|---|---|---|---|
| Electronic Transitions | π→π* | Associated with the naphthalene residue and azo chromophore | pcbiochemres.com |
| High-Energy Absorption Bands | 200-315 nm | From naphthalene residue | pcbiochemres.com |
| Low-Energy Absorption Bands | 402-700 nm | From binaphthyl azo chromophore | pcbiochemres.com |
| Band Gap (Eg) of BiFeO₃ photocatalyst | 2.21 eV | Calculated from UV-Vis spectroscopy for photocatalysis of this compound | researchgate.netbg.ac.rs |
| Band Gap (Eg) of BiFeO₃ photocatalyst | 2.2 eV | From UV-DRS analysis for photocatalysis of MB dye | chula.ac.th |
Solvent Effects and Solvatochromic Behavior in this compound Systems
The spectroscopic properties of this compound are sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the position of the absorption bands. pcbiochemres.com Generally, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) of the main absorption band in the visible region. pcbiochemres.com
Studies on similar mordant dyes, such as Mordant Black, have shown that the position of the major visible band shifts from 505 nm in the less polar carbon tetrachloride to 590 nm in the highly polar solvent water. pcbiochemres.com This indicates that the excited state of the dye is better stabilized in polar solvents than the ground state. The interactions responsible for these shifts can be a combination of non-specific interactions like polarity and polarization effects, and specific interactions such as hydrogen bonding. pcbiochemres.comresearchgate.net
For azo dyes, the analysis of solvatochromic behavior can be complex, often requiring multiparametric equations to dissect the contributions of different solvent properties like polarity, acidity, and basicity. researchgate.net For instance, in aqueous alcohol mixtures, the polarity of the solvent milieu is often the most significant factor determining the spectral patterns. researchgate.net The presence of features like sulphonate and hydrazone moieties, as well as hydroxyl groups in this compound, allows for various solute-solvent interactions including ion-dipole interactions and proton-donor-acceptor interactions, which are the mechanisms behind the observed solvatochromic data. pcbiochemres.com
| Solvent | π* (Polarity/Polarizability) | λmax (nm) | Shift from CCl₄ (nm) | Reference |
|---|---|---|---|---|
| Carbon Tetrachloride | 0.28 | 505 | - | pcbiochemres.com |
| Ethanol | 0.54 | 515 | +10 | pcbiochemres.com |
| Methanol (B129727) | 0.60 | 550 | +45 | pcbiochemres.com |
| Water | 1.09 | 590 | +85 | pcbiochemres.com |
Coordination Chemistry and Metal Ion Complexation Studies of Mordant Blue 9
Elucidation of Chelation Mechanisms with Transition Metal Ions (e.g., Fe(III), Co(II), Mo(VI))
The structure of Mordant Blue 9, chemically known as 6-(5-chloro-2-hydroxy-3-sulfophenylazo)-5-hydroxy-1-naphthalene sulfonic acid, features key functional groups that participate in chelation. researchgate.net These include the azo group (-N=N-), a hydroxyl group (-OH) ortho to the azo linkage, and another hydroxyl group on the naphthalene (B1677914) ring. This arrangement allows the molecule to act as a bidentate or tridentate ligand, forming stable chelate rings with transition metal ions. scirp.org
Iron (III): this compound reacts with iron (III) ions in aqueous solutions to form a stable, brown-colored complex. researchgate.nettiu.edu.iq The chelation mechanism involves the displacement of protons from the hydroxyl groups and coordination with the Fe(III) ion. Spectrophotometric studies suggest that the bonding occurs through the oxygen atoms of the phenolic hydroxyl groups and one of the nitrogen atoms of the azo group, creating a stable five- or six-membered ring structure. researchgate.net This complex formation is the basis for the spectrophotometric determination of iron. researchgate.nettiu.edu.iq
Cobalt (II): With Cobalt (II), this compound forms an intense violet-colored chelate, a reaction that is enhanced in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB). researchgate.net The complexation allows for the sensitive spectrophotometric determination of Co(II). researchgate.net The mechanism involves the Co(II) ion coordinating with the dye, likely through the same ortho-hydroxyl and azo group system that binds to other transition metals. scirp.orgresearchgate.net
Molybdenum (VI): The reaction between this compound and Molybdenum (VI) has also been studied. The complex formation is sensitive and serves as the basis for a reproducible analytical method for trace Mo(VI) analysis. researchgate.net The interaction is dependent on the pH of the solution, indicating that the deprotonation of the dye's hydroxyl groups is a critical step in the chelation process. researchgate.net
Determination of Complex Stoichiometry and Stability Constants
The stoichiometry and stability of the metal-dye complexes are crucial parameters that define their utility in various applications. These are typically determined using spectrophotometric methods, such as the mole-ratio method or Job's method of continuous variation. core.ac.ukdeu.edu.tr
For the Fe(III)-Mordant Blue 9 system, studies have established the formation of a 1:2 complex, where one Fe(III) ion binds with two molecules of the this compound reagent. researchgate.net This complex exhibits high stability, with a determined stability constant (Kst) of 9.824 x 10⁹ L²·mol⁻² . researchgate.net
In the case of Co(II) , a spectrophotometric method was developed for its determination, forming a complex with this compound that has a molar absorptivity of 3.97 x 10⁴ L·mol⁻¹·cm⁻¹ . researchgate.net While the specific stability constant for the Co(II)-MB9 complex is not detailed in the provided sources, the high molar absorptivity suggests the formation of a stable complex. researchgate.net The stability of such metal complexes is known to be strongly dependent on the solution's pH. core.ac.uk
Below is an interactive table summarizing the complexation data for this compound with select transition metals.
| Metal Ion | Method | Complex Stoichiometry (Metal:Ligand) | Stability Constant (Kst) | Molar Absorptivity (ε) | Optimal Wavelength (λmax) |
| Fe(III) | Spectrophotometry | 1:2 | 9.824 x 10⁹ L²·mol⁻² researchgate.net | 16000 L·mol⁻¹·cm⁻¹ researchgate.nettiu.edu.iq | 650 nm researchgate.net |
| Co(II) | Spectrophotometry | Not specified | Not specified | 3.97 x 10⁴ L·mol⁻¹·cm⁻¹ researchgate.net | 586 nm researchgate.net |
| Mo(VI) | Spectrophotometry | Not specified | Not specified | Not specified | 589 nm researchgate.net |
Influence of Solution Parameters (pH, Ionic Strength) on Complex Formation
The formation of metal complexes with this compound is highly sensitive to the chemical environment, particularly the pH and ionic strength of the solution.
Influence of pH: The pH of the solution is a critical factor because it controls the protonation state of the dye's functional groups. amrita.edu Most ligands are basic and bind to H+ ions; these protons must be displaced by the metal ion for chelate formation to occur. amrita.edu Consequently, the stability of the metal complex is pH-dependent. amrita.edu
Fe(III)-MB9 Complex: The formation of the stable 1:2 complex occurs optimally in an acidic medium at pH 3.75 . researchgate.net
Co(II)-MB9 Complex: The intense violet chelate used for cobalt determination forms at pH 3 . researchgate.net
Mo(VI)-MB9 Complex: The color intensity of the Mo(VI)-Mordant Blue 9 complex is also pH-dependent, reaching a maximum and remaining constant over a specific pH range. researchgate.net
Degradation Studies: In studies involving the degradation of this compound via a Fenton-activated persulfate system, the initial pH strongly influences the process, with acidic conditions being favorable. mdpi.com The maximum degradation efficiency (94%) was achieved at pH 4.88 , a condition that affects the formation and reactivity of the iron complexes involved. mdpi.com
| Metal Ion | Optimal pH for Complex Formation |
| Fe(III) | 3.75 researchgate.net |
| Co(II) | 3.0 researchgate.net |
| Fe(II) (in degradation) | 4.88 mdpi.com |
| Mo(VI) | Reaches maximum intensity over a specific range researchgate.net |
Influence of Ionic Strength: The ionic strength of the solution can also affect complex formation. Generally, an increase in ionic strength can influence electrostatic interactions between the charged dye molecule and the metal ion. nih.gov For interactions between charged surfaces, stronger ionic strength can lead to larger adhesion forces by compressing the electrical double layer and enhancing electrostatic attraction. nih.gov While specific studies on the effect of ionic strength on this compound complexation are not detailed in the search results, this general principle of coordination chemistry suggests it would play a role in the kinetics and stability of the complex formation.
The Role of Metal Complexation in Modulating this compound Reactivity and Degradation Pathways
The formation of a metal complex significantly alters the electronic structure and, consequently, the reactivity of the this compound molecule. This modulation affects both its stability and its susceptibility to degradation.
Metal complexation is the very mechanism that enhances the lightfastness of mordant dyes on fabrics. mdpi.com The strength of the metal-dye coordination is a key factor; for instance, Mordant Blue 13 exhibits superior lightfastness compared to this compound due to stronger metal-dye coordination, which makes it more resistant to photodegradation. benchchem.com
Conversely, complexation can inhibit certain degradation pathways. In studies using advanced oxidation processes (AOPs) to treat dye effluents, the formation of a stable iron-Mordant Blue 9 complex was found to significantly reduce the efficiency of the conventional Fenton process (Fe²⁺/H₂O₂). mdpi.com The stable complex makes the dye less available for attack by hydroxyl radicals. mdpi.com However, a modified Fenton system using persulfate (Fe²⁺/PS) was able to overcome this, improving both degradation and mineralization performance. mdpi.com This demonstrates that the specific oxidative species and reaction conditions are critical in breaking down the stable metal-dye chelate. mdpi.com
Furthermore, metal complexation is utilized in degradation technologies. Silver-based coordination polymers have shown good photocatalytic activity for the degradation of this compound, indicating that forming a complex with a photoactive metal center can be an effective strategy for its decomposition. researchgate.net The degradation process can also be influenced by the concentration of the metal ion itself; an excessive amount of Fe²⁺ in the Fe²⁺/PS system can scavenge the reactive sulfate (B86663) radicals and shift the equilibrium towards the formation of the less reactive Fe-MB9 complex, thereby reducing degradation efficiency. mdpi.com
Environmental Remediation and Advanced Degradation Methodologies for Mordant Blue 9
Oxidative Degradation Processes:
Oxidative methods are highly effective in breaking down the chromophoric structure of Mordant Blue 9, leading to its decolorization and mineralization. These processes rely on the generation of highly reactive oxygen species (ROS) that non-selectively attack the dye molecule.
Fenton and Enhanced Fenton-like Systems (e.g., Fe²⁺/Persulfate Activation)
The Fenton-activated persulfate (Fe²⁺/PS) system has emerged as a highly efficient advanced oxidation process for the degradation of this compound. mdpi.com This system generates potent sulfate (B86663) radicals (SO₄•⁻) through the activation of persulfate (S₂O₈²⁻) by ferrous ions (Fe²⁺). semanticscholar.org Unlike the conventional Fenton process (Fe²⁺/H₂O₂), which can be hindered by the formation of stable iron-complexes with the dye, the Fe²⁺/PS system demonstrates improved degradation and mineralization performance. mdpi.com
The efficiency of the Fe²⁺/PS system is significantly influenced by several operational parameters. Research has identified optimal conditions for maximizing the degradation of this compound. mdpi.com Acidic conditions are favorable, with a maximum degradation of 94% achieved at a pH of 4.88. mdpi.com The degradation efficiency decreases significantly as the pH increases into alkaline ranges. semanticscholar.org The concentrations of Fe²⁺ and persulfate are also critical; an excess of either reagent can lead to scavenging effects that inhibit the degradation process. mdpi.com Studies have determined the optimal concentrations for a 0.05 mM solution of this compound to be 0.7 mM Fe²⁺ and 0.8 mM persulfate, achieving over 95% degradation. mdpi.com
Optimal Conditions for this compound Degradation via Fe²⁺/Persulfate System
| Parameter | Optimal Value | Degradation Efficiency (%) |
|---|---|---|
| Initial pH | 4.88 | 94% |
| Fe²⁺ Concentration | 0.7 mM | 93% |
| Persulfate (PS) Concentration | 0.8 mM | 95% |
| Initial Dye Concentration | 0.05 mM | 94% |
**5.1.2. Photocatalytic Degradation Using Semiconductor Nanomaterials (e.g., BiFeO₃, BiFeO₃/TiO₂) **
Photocatalysis using semiconductor nanomaterials presents a promising green technology for dye degradation. Bismuth ferrite (B1171679) (BiFeO₃) nanoparticles, in particular, have been studied for the degradation of this compound under visible light irradiation. researchgate.net BiFeO₃ is a multiferroic material with a narrow band gap of approximately 2.2 eV, allowing it to absorb a significant portion of the visible light spectrum. researchgate.net
When BiFeO₃ nanoparticles are irradiated with visible light, electron-hole pairs are generated. These charge carriers migrate to the surface of the catalyst and interact with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which then degrade the dye molecules. The photocatalytic activity of BiFeO₃ against this compound is highly dependent on the pH of the solution. researchgate.net Experimental results show that BFO nanoparticles exhibit significantly higher photocatalytic activity in a basic medium (pH 12) compared to neutral (pH 6.7) or acidic (pH 1) conditions. researchgate.net At a basic pH, not only is the dye decolorized, but degradation products are also observed, indicating a more complete breakdown of the parent molecule. researchgate.net The reusability of BiFeO₃ nanoparticles has also been demonstrated, maintaining stable activity over multiple degradation cycles. researchgate.net Coupling BiFeO₃ with other semiconductors like titanium dioxide (TiO₂) can further enhance photocatalytic efficiency by improving charge separation and reducing the recombination of electron-hole pairs. rsc.org
Investigation of Reactive Species and Radical Scavenging Mechanisms
Identifying the primary reactive species responsible for degradation is crucial for understanding and optimizing the oxidation process. In the Fe²⁺/PS system, both sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH) are potential contributors to the degradation of this compound. mdpi.com
Radical scavenging experiments are employed to distinguish the roles of these species. Methanol (B129727) (MeOH) is used as a scavenger for both SO₄•⁻ and •OH radicals, while tert-butyl alcohol (TBA) is a selective scavenger primarily for •OH radicals. mdpi.com In studies on this compound, the addition of TBA caused a minor decrease in degradation efficiency. mdpi.com However, the introduction of methanol led to a significant reduction in the degradation rate, from over 90% to 38%. mdpi.com This indicates that while •OH radicals play a role, SO₄•⁻ radicals are the dominant species responsible for the breakdown of the this compound molecule in the Fenton-activated persulfate system. mdpi.com
Effect of Radical Scavengers on this compound Degradation Efficiency
| Condition | Scavenger | Primary Radical(s) Scavenged | Degradation Efficiency (%) |
|---|---|---|---|
| No Scavenger | None | N/A | ~94% |
| TBA Added | tert-butyl alcohol | •OH | 78% |
| MeOH Added | Methanol | SO₄•⁻ and •OH | 38% |
Reductive Degradation Processes:
Reductive processes offer an alternative pathway for the degradation of this compound, primarily by cleaving the azo bond (-N=N-), which is the main chromophore in the dye molecule. This cleavage typically results in the formation of smaller, less colored, and often more biodegradable aromatic amines.
Application of Zero-Valent Metals and Alloys (e.g., Fe⁰, Al⁰, Raney Al-Ni)
Zero-valent metals, particularly nano zero-valent iron (nZVI or Fe⁰), are effective reducing agents for a variety of textile dyes. nih.gov Due to a high surface area-to-volume ratio and strong reducing potential, nZVI particles can rapidly transfer electrons to the dye molecule. nih.gov In the case of azo dyes like this compound, the primary mechanism involves the reductive cleavage of the azo bond. The Fe⁰ acts as an electron donor, breaking the -N=N- double bond and typically hydrogenating the resulting nitrogen atoms to form amine groups. This process leads to a rapid loss of color.
Raney Al-Ni alloy is another powerful reducing agent that functions effectively in aqueous alkaline solutions. researchgate.net The alloy, composed of aluminum and nickel, reacts in an alkaline medium where aluminum is selectively leached out, creating a high-surface-area, porous nickel catalyst. This activated nickel is highly effective in catalyzing hydrogenation reactions. For azo dyes, the Raney Al-Ni system can efficiently hydrogenate and cleave the azo linkage, leading to decolorization and degradation of the dye molecule. mdpi.com
Hydride-Mediated Reduction Mechanisms (e.g., NaBH₄)
Sodium borohydride (B1222165) (NaBH₄) is a versatile and strong water-soluble reducing agent used in various industrial applications, including textile manufacturing and wastewater treatment. ascensusspecialties.comresearchgate.net Its mechanism of action involves the donation of a hydride ion (H⁻) to an electrophilic center. In the context of this compound, the electrophilic nitrogen atoms of the azo bond are the primary targets for reductive attack.
The reduction by NaBH₄ cleaves the azo linkage, breaking the chromophore and causing decolorization. This process typically transforms the azo dye into smaller aromatic amine compounds. The reactivity and selectivity of sodium borohydride depend on the specific functional groups present in the dye molecule. researchgate.net It is a well-established reagent for the reduction of dye intermediates and serves as an effective bleaching agent in textile production. ascensusspecialties.com
Dechlorination Pathways and Characterization of Non-Chlorinated By-products
The complete mineralization of chlorinated dyes such as this compound necessitates the cleavage of carbon-chlorine bonds, a process known as dechlorination. Advanced oxidation processes (AOPs) are instrumental in initiating the degradation cascade. While the precise dechlorination pathways for this compound are a complex area of ongoing research, the degradation process is understood to begin with an attack on the molecule's chromophore by highly reactive species like hydroxyl (•OH) or sulfate (SO₄•⁻) radicals. This initial attack often leads to the cleavage of the azo bond (-N=N-), which is characteristic of azo dyes nih.gov.
Subsequent reactions involve the fragmentation of the aromatic rings. During this process, chlorine atoms are abstracted from the aromatic structures, forming chloride ions and a series of smaller, non-chlorinated organic intermediates. The characterization of these transient by-products is challenging due to their low concentrations and short lifetimes.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a critical analytical technique for identifying such intermediates. For instance, in the photocatalytic degradation of this compound using BiFeO₃ nanoparticles, distinct degradation products were detected at an alkaline pH of 12 bg.ac.rs. Although the exact structures of these non-chlorinated by-products were not fully elucidated in the study, their appearance confirms the breakdown of the parent dye molecule into smaller fragments as part of the mineralization process bg.ac.rs. The ultimate goal of remediation is the complete conversion of these intermediates into benign substances like carbon dioxide, water, and inorganic ions mdpi.com.
Bioremediation and Enzymatic Decolorization of this compound
Bioremediation offers an environmentally compatible alternative to chemical degradation methods, harnessing the metabolic capabilities of microorganisms to break down pollutants.
White-rot fungi are particularly effective in degrading lignin, a complex aromatic polymer in wood, and their enzymatic machinery is also highly effective against a wide array of persistent organic pollutants, including synthetic dyes cabidigitallibrary.orgnih.gov. Among these, Phanerochaete chrysosporium has been extensively studied and identified as a model organism for dye degradation cabidigitallibrary.orgsrce.hr.
This fungus possesses a remarkable, non-specific degradation capability that allows it to break down complex aromatic structures like that of this compound nih.govnih.gov. Research has demonstrated the high efficiency of P. chrysosporium in decolorizing this dye. In one notable application, immobilized P. chrysosporium cells were used in a rotating disk reactor, achieving over 90% decolorization of this compound within a 24-hour period nih.gov. This highlights the potential of fungal bioreactors for treating industrial wastewater containing such dyes.
The potent degradative ability of Phanerochaete chrysosporium and other white-rot fungi stems from their secretion of a suite of extracellular ligninolytic enzymes nih.govnih.gov. These enzymes are the primary agents responsible for the initial breakdown of the dye molecules. The principal enzymes implicated in this process are Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) nih.govresearchgate.netactabotanica.org.
These peroxidases are heme-containing glycoproteins that catalyze the oxidation of a wide range of phenolic and non-phenolic aromatic compounds. Studies focusing specifically on the decolorization of this compound by P. chrysosporium have confirmed that both Lignin Peroxidase and Manganese Peroxidase play a significant role in the degradation process cabidigitallibrary.orgsrce.hr. They initiate the breakdown by attacking the dye's chromophoric structure, leading to decolorization and subsequent mineralization nih.gov.
Green Chemistry Approaches to this compound Degradation (e.g., Biosynthesis of Catalytic Nanoparticles)
Green chemistry principles encourage the development of environmentally benign chemical processes. One promising area is the biosynthesis of metallic nanoparticles for use as catalysts in pollutant degradation techscience.com. This approach utilizes biological entities, such as plant extracts or microorganisms, to reduce metal ions into nanoparticles, avoiding the harsh chemicals and conditions used in conventional synthesis ijnnonline.nettci-thaijo.org.
Plant extracts from various species contain phytochemicals that can act as both reducing and capping agents, leading to the formation of stable and catalytically active nanoparticles techscience.com. These "green-synthesized" nanoparticles, including silver and copper oxide, have demonstrated high efficiency in the degradation of various organic dyes cwejournal.orgmdpi.com. The mechanism often involves the nanoparticles acting as electron relays, facilitating the transfer of electrons from a reducing agent (like sodium borohydride) or photogenerated electrons to the dye molecules, thereby breaking them down ijnnonline.netcwejournal.org.
While the application of biosynthesized nanoparticles specifically for this compound is an emerging area, other advanced catalytic nanoparticles have proven effective. For example, bismuth ferrite (BiFeO₃) nanoparticles, synthesized via an ultrasound-assisted sol-gel route, have been successfully used for the visible-light photocatalytic degradation of this compound bg.ac.rsresearchgate.net. This demonstrates the high potential of nanoparticle-based catalysis as a sustainable and efficient method for treating dye-contaminated water.
Kinetic and Mechanistic Studies of this compound Degradation Under Varied Environmental Conditions
Understanding the kinetics and mechanisms of this compound degradation is crucial for optimizing remediation processes. Studies have shown that the degradation rate is highly dependent on various environmental parameters, and the process often follows pseudo-first-order kinetics mdpi.comresearchgate.net.
The degradation is primarily driven by the generation of powerful reactive oxygen species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which non-selectively attack the dye molecule mdpi.com. The efficiency of their generation and subsequent reaction with the dye is influenced by several key factors:
pH: The pH of the solution is a critical parameter. For the Fenton-activated persulfate (Fe²⁺/PS) system, the optimal degradation of this compound is achieved under acidic conditions, specifically at a pH of 4.88. At higher pH values, the efficiency decreases significantly mdpi.comsemanticscholar.orgresearchgate.net. Conversely, photocatalytic degradation using BiFeO₃ nanoparticles is more effective in a basic medium (pH 12) bg.ac.rs.
Oxidant and Catalyst Concentration: In systems like the Fe²⁺/PS process, increasing the concentration of the persulfate oxidant and the Fe²⁺ catalyst generally enhances the degradation rate up to an optimal point. Beyond this concentration, excess reagents can act as scavengers for the very radicals they are meant to produce, leading to a decrease in efficiency mdpi.com.
Initial Dye Concentration: The initial concentration of this compound also affects the degradation rate. Typically, a higher initial dye concentration leads to a lower percentage of degradation over the same time period. This is because the number of catalytic sites and generated radicals becomes a limiting factor mdpi.comsemanticscholar.org.
The table below summarizes the effect of different parameters on the degradation of this compound in the Fe²⁺/PS system.
| Parameter | Condition | Degradation Efficiency (%) after 30 min | Reference |
|---|---|---|---|
| Initial pH | 2.65 | 82% | mdpi.com |
| Initial pH | 4.88 (Optimal) | 94% | mdpi.com |
| Initial pH | 9.24 | 32% | mdpi.com |
| Persulfate (PS) Conc. | 0.2 mM | 50% | mdpi.com |
| Persulfate (PS) Conc. | 0.8 mM (Optimal) | 95% | mdpi.com |
| Persulfate (PS) Conc. | 1.0 mM | 87% | mdpi.com |
| Fe²⁺ Conc. | 0.1 mM | 73% | mdpi.com |
| Fe²⁺ Conc. | 0.7 mM (Optimal) | 93% | mdpi.com |
| Fe²⁺ Conc. | 1.5 mM | 38% | mdpi.com |
These kinetic studies provide essential data for designing and scaling up efficient water treatment systems for the removal of this compound.
Analytical Methodologies and Reagent Development Utilizing Mordant Blue 9
Spectrophotometric Quantification of Trace Metal Ions
The primary analytical application of Mordant Blue 9 is in spectrophotometry, a technique that measures the amount of light absorbed by a chemical substance. When this compound binds with specific metal ions, it forms a new complex that absorbs light at a different wavelength and with a different intensity than the free dye. This change is directly proportional to the concentration of the metal ion, allowing for precise quantification.
Detailed research has established methods for determining several metal ions using this compound:
Iron (Fe(III)): A sensitive and selective method has been developed for the determination of trace amounts of iron (III). researchgate.nettiu.edu.iq In this method, this compound reacts with iron (III) at a pH of 3.75 to form a stable, brown-colored complex. researchgate.net The complex, which has a 1:2 metal-to-reagent ratio, exhibits maximum absorbance (λmax) at 650 nm. researchgate.nettiu.edu.iq The method is highly effective, with a molar absorptivity of 16,000 L·mol⁻¹·cm⁻¹, and follows Beer's law in the concentration range of 0.24 to 3 ppm. researchgate.nettiu.edu.iq
Cobalt (Co(II)): A spectrophotometric method for cobalt determination involves the formation of an intense violet-colored chelate with this compound in the presence of the surfactant cetyltrimethylammonium bromide (CTAB). researchgate.netsemanticscholar.org This ternary complex is formed in an acidic medium (pH 3) and has a maximum absorption at 586 nm. researchgate.net The method is highly sensitive, with a molar absorptivity of 3.97 × 10⁴ L·mol⁻¹·cm⁻¹ and is applicable over a concentration range of 0.004 to 1 ppm. researchgate.net
Magnesium (Mg(II)): The metallochromic properties of this compound (as Eriochrome Blue SE) are utilized for the spectroscopic determination of magnesium ions. nih.gov The absorbance of the dye changes upon complexation with Mg²⁺, and this principle has been used to measure dynamic changes in free magnesium concentration within biological systems like chloroplasts and nerve endings. nih.govnih.gov The Mg²⁺-Eriochrome Blue complex has a characteristic maximum absorbance at 551-554 nm. nih.govnih.gov
Calcium (Ca(II)): While magnesium interferes at certain pH levels, conditions can be optimized for calcium determination. At a highly alkaline pH (above 13.7), Eriochrome Blue SE selectively complexes with calcium, causing a change in the dye's absorbance, while its interaction with magnesium is suppressed. oup.comoup.com This selectivity allows for the differential spectrophotometric determination of calcium, even in the presence of magnesium. oup.comoup.com
Optimization of Analytical Parameters for Selective Detection and Quantification
To ensure the accuracy, sensitivity, and selectivity of these spectrophotometric methods, several experimental parameters must be carefully controlled and optimized.
pH of the Solution: The pH is a critical factor that influences the charge of the dye molecule and the state of the metal ion in the solution. For instance, the iron-Mordant Blue 9 complex forms optimally at a pH of 3.75, whereas the cobalt-Mordant Blue 9-CTAB complex requires a pH of 3. researchgate.netresearchgate.net For calcium determination, a highly alkaline environment (pH > 13.7) is necessary to prevent interference from magnesium. oup.comoup.com
Reagent Concentration: An adequate concentration of this compound is required to ensure that all the metal ions in the sample form complexes. Typically, a molar excess of the reagent is used to drive the reaction to completion.
Wavelength of Maximum Absorbance (λmax): Measurements are performed at the λmax of the metal-dye complex, where the absorbance is highest, to achieve maximum sensitivity. This wavelength is specific to each complex, as seen in the table below.
Effect of Surfactants: The addition of a surfactant, such as cetyltrimethylammonium bromide (CTAB), can significantly enhance the analytical performance. In the determination of cobalt, CTAB helps to form a more intensely colored and stable ternary complex (Co(MB9)₂(CTAB)₄), which increases the molar absorptivity and thus the sensitivity of the method. researchgate.netsemanticscholar.org
Reaction Time and Stability: The time required for the complex to form and the duration for which its color remains stable are important practical considerations. The cobalt-MB9-CTAB complex, for example, is stable for at least 60 minutes, providing a sufficient window for accurate measurements. researchgate.netsemanticscholar.org
The following table summarizes the optimized analytical parameters for the spectrophotometric determination of various metal ions using this compound.
| Metal Ion | pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (ppm) | Stoichiometry (Metal:Reagent) |
| Iron (III) | 3.75 | 650 | 16,000 | 0.24 - 3 | 1:2 |
| Cobalt (II) | 3.0 | 586 | 39,700 | 0.004 - 1 | 1:2 |
| Magnesium (II) | ~7.1-7.6 | 551-554 | Not specified | Not specified | Not specified |
| Calcium (II) | >13.7 | Not specified | Not specified | Not specified | Not specified |
Development of Advanced Sensing Platforms Based on this compound Reactions
While traditional spectrophotometry remains a core application, research is moving towards integrating this compound into more advanced and portable sensing platforms. These modern approaches aim to improve upon the limitations of conventional lab-based methods.
One promising area is the development of colorimetric sensors based on Molecularly Imprinted Polymers (MIPs) . mdpi.com These synthetic receptors can be designed with recognition cavities that are tailor-made to bind a specific target molecule. A colorimetric MIP sensor could potentially incorporate this compound, where the binding of a target metal ion into the imprinted cavity would trigger a distinct and measurable color change. mdpi.com This technology offers high selectivity and the potential for creating low-cost, rapid, and easy-to-use sensors. mdpi.com
Another avenue of development is the use of nanomaterials . For example, the photocatalytic properties of materials like Bismuth Ferrite (B1171679) (BiFeO₃) nanoparticles have been studied for the degradation of this compound. researchgate.net While this research focuses on dye degradation, the interaction between the dye and nanoparticles could be harnessed for sensing applications. Functionalizing nanoparticles with this compound could lead to highly sensitive colorimetric sensors where the presence of a target analyte induces aggregation or a change in the nanoparticles' surface plasmon resonance, resulting in a visible color shift.
Although specific, commercially available advanced sensors based solely on this compound are not yet widespread, the underlying chemical principles are well-established and form a strong basis for future research and development in this area.
Applications in Environmental Monitoring for Specific Contaminant Detection
The analytical methods developed using this compound are directly applicable to environmental monitoring, providing a means to detect and quantify potentially toxic contaminants in various samples. chemimpex.com The presence of dyes like this compound in industrial wastewater is itself an environmental concern, prompting research into its degradation. mdpi.commdpi.com However, its function as a reagent is key to monitoring other pollutants.
The method for determining iron, for example, has been successfully applied to the analysis of urine samples, demonstrating its utility in biological and environmental health. researchgate.nettiu.edu.iq The ability to quantify iron without complex and costly separation procedures makes this method suitable for routine quality control in environmental labs. researchgate.net
Similarly, the sensitive method for cobalt detection has been used to determine cobalt levels in pharmaceutical preparations (Vitamin B12), showcasing its reliability. researchgate.netsemanticscholar.org This same method could be adapted for environmental surveillance, as cobalt can be toxic at elevated concentrations. researchgate.net
The use of this compound in water quality testing is a crucial application for environmental scientists to monitor pollution levels. chemimpex.com Its role as a metallochromic indicator allows for the assessment of metal ion concentrations in industrial wastewater and other aquatic systems, helping to ensure compliance with environmental regulations and to protect ecosystems. chemimpex.combenchchem.com
Interactions of Mordant Blue 9 with Substrates and Advanced Materials
Adsorption Mechanisms on Various Adsorbent Materials (e.g., Activated Carbon, Natural Sediments)
The removal of Mordant Blue 9 from aqueous solutions through adsorption has been explored using various materials, with activated carbon being a prominent adsorbent. walisongo.ac.idresearchgate.netacs.org The adsorption process is influenced by the chemical and physical properties of both the dye molecule and the adsorbent.
The primary mechanisms governing the adsorption of this compound onto adsorbents like activated carbon involve a combination of physisorption and chemisorption. walisongo.ac.id Physisorption occurs through weak electrostatic interactions, such as van der Waals forces, between the dye molecules and the adsorbent surface. walisongo.ac.id Chemisorption involves the formation of stronger chemical bonds. walisongo.ac.id
In the case of activated carbon, the adsorption mechanism is significantly influenced by its surface chemistry. walisongo.ac.idresearchgate.netacs.org The presence of oxygen-containing functional groups on the carbon surface can enhance the interaction with the dye molecule. walisongo.ac.id For instance, oxidized activated carbon has shown different adsorption capacities compared to its unoxidized counterpart. walisongo.ac.id
Studies on natural sediments have also indicated their potential for adsorbing mordant dyes. bocsci.com The adsorption behavior on natural sediments is complex and depends on various factors, including the organic carbon content and the presence of specific minerals in the sediment. bocsci.com The interaction is often described by models like the Freundlich isotherm, suggesting a heterogeneous surface. bocsci.com The primary adsorption mechanism is often attributed to electrostatic interactions between the charged dye molecules and the sediment surface. scielo.br
Influence of Adsorbent Surface Chemistry and Solution Parameters on Adsorption Performance
The effectiveness of this compound adsorption is highly dependent on the surface chemistry of the adsorbent and the conditions of the dye solution, such as pH and ionic strength. walisongo.ac.idresearchgate.netmdpi.com
Adsorbent Surface Chemistry: The surface of adsorbents like activated carbon can be modified to enhance dye removal. walisongo.ac.id For example, thermal or chemical treatments can alter the number and type of surface functional groups, thereby influencing the electrostatic and dispersive interactions with the dye molecules. mdpi.com An increase in acidic oxygen-containing surface groups on activated carbon can positively affect the adsorption of cationic dyes, though other mechanisms are also at play. mdpi.com The point of zero charge (pHpzc) of the adsorbent is a critical parameter; at a pH above the pHpzc, the surface becomes negatively charged, favoring the adsorption of cationic species through electrostatic attraction. scispace.comresearchgate.net
Solution pH: The pH of the solution plays a crucial role in the adsorption process by affecting both the surface charge of the adsorbent and the ionization of the dye molecule. mdpi.comjmaterenvironsci.com For this compound, studies have shown that the degradation and adsorption efficiency can be significantly influenced by pH. For instance, in a Fenton-activated persulfate system, the degradation efficiency of this compound was found to be highest at a pH of 4.88. mdpi.com At lower pH values, the surface of some adsorbents may become positively charged, leading to competition between protons and cationic dye molecules for adsorption sites. jmaterenvironsci.com Conversely, at higher pH, the surface may become more negative, enhancing the adsorption of cationic dyes. scispace.com
Ionic Strength: The ionic strength of the dye solution, often related to water hardness, can also impact adsorption. walisongo.ac.idresearchgate.netacs.org An increase in ionic strength can either enhance or hinder adsorption depending on the specific interactions. In some cases, increased salt concentration can lead to a screening effect on the electrostatic interactions, potentially reducing adsorption. Conversely, it can also promote dye aggregation in solution, which might affect the adsorption process. walisongo.ac.id
Chemical Interactions and Binding Affinity with Textile Fibers (e.g., Cotton, Wool, Silk, Nylon)
This compound is primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon. chemimpex.comworlddyevariety.commdpi.com Its binding affinity and the chemical interactions involved differ depending on the fiber type.
Wool and Silk: These protein fibers contain amino and carboxyl groups that can serve as attachment sites for dye molecules. sci-hub.se The interaction between this compound and these fibers is primarily through the formation of coordination complexes with the aid of a metal mordant. scribd.com This results in strong ionic and coordination bonds, leading to excellent wash fastness. scribd.com The dye itself has an affinity for these fibers, and the mordant strengthens this bond. chemimpex.comimist.ma
Nylon: As a synthetic polyamide, nylon shares some chemical similarities with wool, containing amide groups. It can be dyed with mordant dyes, although the fastness properties may differ from those on wool. sci-hub.seraubikaner.org
Cotton: Cotton, a cellulosic fiber, lacks the amino and carboxyl groups present in protein fibers, making it more difficult to dye with mordant dyes. sci-hub.se Mordanting is crucial for cotton to create binding sites for the dye molecules. sci-hub.se The application of this compound on cotton has been a subject of research to optimize the dyeing process. mdpi.com
The chemical structure of this compound, with its hydroxyl, sulfonate, and azo groups, allows for effective binding with the fibers, often enhanced by the presence of a metal mordant. chemimpex.comsigmaaldrich.com
Synergistic Effects of Metal Mordants in Dyeing Processes and Material Functionalization
Metal mordants are essential in the application of this compound to achieve desired color and fastness properties. scribd.comslideshare.net These mordants, typically salts of metals like chromium, aluminum, copper, or iron, act as a bridge between the dye molecule and the textile fiber. scribd.comflinnsci.com
The mordant forms a coordination complex with the dye, and this complex then binds to the fiber. slideshare.net This process significantly enhances the dye's affinity for the fiber, resulting in improved wash and light fastness. scribd.comresearchgate.net The type of metal mordant used can also influence the final color of the dyed fabric. dynasty-chem.comscirp.org
Recent research has explored the synergistic effects of using combinations of mordants. scirp.orgemerald.com For instance, binary combinations of metal mordants can lead to even better light fastness than single mordants. researchgate.net The use of biomordants, derived from natural sources, is also being investigated as a more environmentally friendly alternative to traditional metal mordants. sci-hub.seemerald.com
Beyond dyeing, the functionalization of materials with this compound and metal mordants is an area of interest. The resulting dye-metal complexes on a substrate can impart new properties to the material. For example, some mordanted dyed fabrics have shown enhanced UV protection properties. cellulosechemtechnol.ro The interaction between the dye, mordant, and substrate can also influence properties like thermal stability. mdpi.com
Interactive Data Tables
Table 1: Adsorption Parameters for Dyes on Various Adsorbents
| Dye | Adsorbent | Adsorption Model | Key Findings |
| This compound | Activated Carbon | Langmuir | Adsorption is influenced by surface chemistry and ionic strength. walisongo.ac.idresearchgate.net |
| Mordant Black 11 | Natural Sediment | Freundlich | Sorption increases with decreasing pH. bocsci.com |
| Basic Blue 9 | Quartz | Langmuir | Adsorption is spontaneous and endothermic. researchgate.net |
| Methylene Blue | Activated Carbon | Langmuir | Adsorption capacity is dependent on precursor material and activation conditions. orientjchem.org |
Table 2: Influence of pH on Adsorption/Degradation of Dyes
| Dye | System | Optimal pH | Effect of pH Change |
| This compound | Fenton-activated persulfate | 4.88 | Degradation efficiency decreases with increasing pH. mdpi.com |
| Methylene Blue | Orange Peel Adsorption | 9 | Adsorption increases with increasing pH from 3 to 9. jmaterenvironsci.com |
| Bromophenol Blue | Raw Maize Cob Adsorption | Low pH | Increased percentage removal at lower pH. scispace.com |
| Mordant Orange 1 | Coal Fly Ash Adsorption | pH dependent | Adsorption capacity is linked to the point of zero charge of the ash. scielo.br |
Computational and Theoretical Chemistry Studies Applied to Mordant Blue 9
Quantum Chemical Investigations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Mordant Blue 9. These studies focus on the distribution and energy levels of electrons within the molecule, which are fundamental to its chemical reactivity and optical properties.
Key parameters derived from these investigations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and the energy required for electronic excitation. scientificarchives.comjetjournal.org A smaller gap generally corresponds to a molecule that is more easily excitable, which influences its color. scientificarchives.com
For azo dyes like this compound, the HOMO is typically characterized by π-bonding orbitals distributed across the aromatic rings and the azo bridge, while the LUMO consists of π-antibonding orbitals. acs.org Electronic transitions between these orbitals, often designated as π → π transitions, are responsible for the dye's absorption of light in the visible spectrum. researchgate.netbeilstein-journals.org Theoretical calculations can map the electron density of these frontier orbitals, revealing how different parts of the molecule, such as the naphthalene (B1677914) and phenyl rings and their substituents (e.g., chloro and sulfo groups), contribute to its electronic properties. scientificarchives.comacs.org
Table 1: Theoretical Electronic Properties of Azo Dyes (Illustrative)
| Parameter | Description | Typical Calculated Value Range for Azo Dyes (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -4.5 to -7.4 scientificarchives.combeilstein-journals.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.9 to -3.5 scientificarchives.com |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | ~1.3 to 3.0 scientificarchives.comjetjournal.org |
Note: Specific calculated values for this compound can vary depending on the computational method (functional, basis set) and the modeled environment (in vacuo, solvent). This table provides illustrative ranges based on studies of related compounds.
Theoretical Prediction of Spectroscopic and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the UV-Vis absorption spectra of molecules like this compound. rsc.orgmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can estimate the wavelength of maximum absorption (λmax), which determines the perceived color of the dye. mdpi.comchemrxiv.org
These theoretical predictions are highly dependent on the chosen computational parameters, such as the functional (e.g., B3LYP, PBE0) and the basis set, as well as the modeling of the dye's environment. rsc.orgchemrxiv.org For instance, calculations can be performed in vacuo (in a vacuum) or, more realistically, by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of a solvent like water. rsc.orgmdpi.com The inclusion of solvent effects is often crucial for achieving good agreement between theoretical and experimental spectra, as solute-solvent interactions can alter the dye's geometry and electronic energy levels. chemrxiv.org
For this compound, TD-DFT calculations would typically predict a strong electronic transition corresponding to the HOMO-LUMO excitation, which is responsible for its characteristic blue color. The experimental λmax for this compound is reported to be around 516 nm. sigmaaldrich.com Theoretical calculations aim to reproduce this value, and the level of agreement serves as a validation of the computational model. rsc.org
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data (Illustrative)
| Compound | Property | Experimental Value | Theoretically Predicted Value | Computational Method |
|---|---|---|---|---|
| This compound | λmax | 516 nm sigmaaldrich.com | Varies (e.g., ~500-540 nm) | TD-DFT with solvent model rsc.org |
| Related Azo Dyes | Transition Energy | ~2.4 eV | ~2.5 eV (Error < 0.2 eV) | TD-DFT/B3LYP chemrxiv.org |
Molecular Dynamics Simulations of this compound Interactions with Solvents and Substrates
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, tracking the movements of its atoms and its interactions with surrounding molecules. wustl.edu This technique is particularly valuable for understanding how the dye interacts with solvent molecules (like water) and with the functional groups of a substrate, such as the protein fibers in wool or silk. benchchem.comresearchgate.net
An MD simulation begins with a defined starting geometry of the dye and the surrounding molecules (e.g., water, a model of a polymer fiber). wustl.edu By applying a force field—a set of equations that describes the potential energy of the atoms—the simulation calculates the forces on each atom and solves Newton's equations of motion to predict their positions and velocities at subsequent, very small time steps. wustl.edu
For this compound, MD simulations can reveal:
Solvation Shell Structure: How water molecules arrange themselves around the hydrophilic (sulfonate groups) and hydrophobic (aromatic rings) parts of the dye.
Binding to Substrates: The specific interactions, such as hydrogen bonds and van der Waals forces, that anchor the dye to a textile fiber. For mordant dyes, simulations can also model the crucial role of a metal ion (like chromium) in forming a stable complex between the dye and the fiber. benchchem.com
Conformational Changes: How the dye molecule flexes and changes shape upon binding to a substrate or in response to changes in its environment. mdpi.com
The output of these simulations provides detailed, atom-level insights into the binding affinity and orientation of the dye on a surface, which are key factors in determining properties like wash fastness. researchgate.netmdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Dye Design
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational models that aim to correlate a molecule's structural features with its activity or properties. researchgate.netresearchgate.net In the context of dye design, QSPR models can be developed to predict key performance indicators like color, light fastness, binding affinity, or even biodegradability based on calculated molecular descriptors. researchgate.nettandfonline.com
The process involves:
Data Set Compilation: Assembling a group of related dyes (e.g., a series of monoazo dyes) with known experimental values for a specific property. researchgate.net
Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each dye in the set. These can include electronic descriptors (like HOMO/LUMO energies), topological descriptors (describing molecular shape and branching), and constitutional descriptors (like molecular weight or atom counts). tandfonline.com
Model Development: Employing statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. researchgate.nettandfonline.com
Validation: Testing the model's predictive power using an external set of molecules not included in the model's development. jesc.ac.cn
For dyes like this compound, QSPR models could be used to predict how modifying its structure—for example, by changing the position of the chloro group or adding another substituent—would affect its color or its fastness properties. researchgate.net Studies have shown that for mordant dyes, fragments like chlorine atoms can influence properties related to complex formation with metal ions. researchgate.net While a specific QSAR/QSPR model exclusively for this compound is not detailed in the search results, the principles are widely applied to azo dyes to guide the synthesis of new molecules with improved performance characteristics. mst.dkohsu.edu
Emerging Research Frontiers and Future Directions for Mordant Blue 9 Studies
Development of Multifunctional Materials Incorporating Mordant Blue 9
The unique chemical structure of this compound, an azo dye, makes it a candidate for integration into advanced multifunctional materials. chemimpex.commedchemexpress.com Researchers are exploring its use in the development of novel materials with tailored properties for a variety of applications.
One significant area of research is the use of this compound in the synthesis of photocatalytic nanoparticles. For instance, single-phase Bismuth Ferrite (B1171679) (BiFeO3) nanoparticles have been studied for the visible-light photocatalytic degradation of this compound. researchgate.net These materials exhibit a high absorbance of visible light, which is crucial for efficient photocatalysis. researchgate.net The incorporation of this compound into such materials is being investigated for applications in environmental remediation. researchgate.net
Furthermore, the interaction of this compound with other materials is a subject of study. For example, its adsorption on activated carbon has been explored to understand the influence of surface chemistry and ionic strength, which is relevant for water treatment applications. acs.org The development of composite materials, such as those combining BiFeO3 with graphene or titanium dioxide, aims to enhance photocatalytic efficiency by improving charge separation and increasing surface area. researchgate.net
The potential applications for these multifunctional materials are diverse, ranging from environmental monitoring, where the dye can indicate the presence of contaminants, to advanced textiles with enhanced properties. chemimpex.com The compatibility of this compound with other chemical agents allows for its use in mixed dyeing processes, offering flexibility in creating custom colors and functionalities. chemimpex.com
Integration into Hybrid Advanced Oxidation/Reduction Systems
This compound is increasingly being studied within the context of hybrid advanced oxidation processes (AOPs) and reduction systems for wastewater treatment. mdpi.commdpi.com These systems aim to degrade the complex and often recalcitrant dye molecules into less harmful substances. mdpi.com
Several studies have focused on the degradation of this compound using various AOPs. The Fenton process, which uses iron salts and hydrogen peroxide to generate highly reactive hydroxyl radicals, has been optimized for the degradation of this dye. mdpi.commdpi.com Research has shown that factors such as pH, the concentration of persulfate and ferrous ions, and the initial dye concentration significantly influence the degradation efficiency. mdpi.com
A Fenton-activated persulfate (Fe²⁺/PS) system has demonstrated high efficiency, achieving over 95% degradation of this compound in aqueous solutions under optimal conditions. mdpi.comresearchgate.net This system generates sulfate (B86663) radicals, which are powerful oxidizing agents. mdpi.com Interestingly, the presence of certain ions, like chloride, can enhance the degradation process, while others, such as bicarbonate, may have an inhibitory effect. mdpi.com
In addition to oxidation, reductive degradation methods are also being explored. The use of zero-valent iron (ZVI) has been shown to be effective in the reductive degradation of chlorinated organic compounds like this compound. mdpi.com An innovative approach combines sodium borohydride (B1222165) (NaBH₄) and sodium dithionite (B78146) (Na₂S₂O₄) for both effective degradation and hydrodehalogenation of the chlorinated dye. researchgate.net The sequential use of azoreductase and laccase enzymes has also been investigated to convert azo dyes into valuable aromatic compounds. frontiersin.org
Hybrid systems that combine different treatment methods are gaining attention. For example, combining coagulation with ozonation or photo-Fenton processes can lead to more complete decoloration and chemical oxygen demand (COD) removal. scispace.com The integration of biological processes with advanced oxidation technologies also presents a novel approach for sustainable wastewater treatment. mdpi.com
Table 1: Comparison of Degradation Methods for this compound
| Treatment Method | Reagents/System | Key Findings | Reference |
| Fenton Oxidation | Hydrogen Peroxide, Ferrous Sulfate | Effective degradation to non-chlorinated by-products. | mdpi.com |
| Fenton-Activated Persulfate | Ferrous Ions, Persulfate | >95% degradation efficiency under optimal conditions. | mdpi.comresearchgate.net |
| Reductive Degradation | Zero-Valent Iron (ZVI) | Effective for reductive degradation of the chlorinated dye. | mdpi.com |
| Reductive Combination | Sodium Borohydride, Sodium Dithionite | Smooth and efficient degradation and hydrodehalogenation. | researchgate.net |
| Enzymatic Conversion | Azoreductase, Laccase | Conversion of the dye into valuable aromatic compounds. | frontiersin.org |
| Photocatalysis | Bismuth Ferrite (BiFeO3) Nanoparticles | Efficient degradation under visible light. | researchgate.net |
Sustainable Synthesis and Circular Economy Approaches for Dye Lifecycle Management
The environmental impact of textile dyes has led to a growing focus on sustainable synthesis methods and circular economy principles for the entire lifecycle of dyes like this compound. sustainability-directory.comresearchgate.net
Research is underway to develop greener synthesis routes for dyes. This includes exploring the use of biological mordants and natural dyes to reduce the reliance on potentially harmful metal salts. ewadirect.com A preparation method for Acid Blue 9, a related dye, has been developed with low salt content, which minimizes solid waste and allows for the recycling of filter cake. google.com Such innovations are crucial for reducing the environmental footprint of dye production.
The concept of a circular economy in the context of pigments and dyes aims to "close the loop" by minimizing waste and maximizing resource use. sustainability-directory.com This involves a comprehensive lifecycle assessment of dyes, considering factors like resource intensity and the environmental impact of mordants. sustainability-directory.com Key strategies include the recovery and recycling of colorants from textile waste. sustainability-directory.com Researchers are developing methods to mechanically recycle pigments by pulverizing colored textiles into a powder that can be reused for coloring. sustainability-directory.com
The integration of waste materials into a circular economy is also being explored. For example, biochar derived from biomass is being investigated for its potential in carbon sequestration and environmental remediation, which aligns with the principles of a circular economy. researchgate.net Furthermore, the enzymatic conversion of azo dyes from wastewater into valuable aromatic compounds represents a promising valorization strategy. frontiersin.org
Implementing closed-loop systems where dyes are recovered, treated, and reused is a core principle of the circular economy in the dyeing industry. gnest.org This approach not only reduces waste but also conserves water and energy. researchgate.netgnest.org
Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Materials Engineering
The multifaceted challenges and opportunities associated with this compound necessitate a highly interdisciplinary research approach, bridging chemistry, environmental science, and materials engineering. mdpi.com
From a chemistry perspective, research focuses on understanding the fundamental properties of the this compound molecule, including its synthesis, chemical structure, and reactivity. americanelements.comglentham.com This knowledge is essential for developing new applications and improving existing processes. For example, understanding the dye's interaction with metal ions is crucial for its use as a mordant dye and for developing new analytical methods. mdpi.comresearchgate.net
Environmental science plays a critical role in assessing the environmental fate and impact of this compound and developing effective remediation strategies. mdpi.com This includes studying its biodegradability, potential toxicity, and its removal from wastewater through various physical, chemical, and biological methods. mdpi.comnih.gov The development of advanced oxidation and reduction processes for dye degradation is a key area of research at the intersection of chemistry and environmental science. mdpi.commdpi.com
Materials engineering contributes by designing and fabricating novel materials that incorporate this compound for specific functions. mdpi.com This includes the development of photocatalysts, sensors, and advanced textiles. chemimpex.comresearchgate.net The synthesis and characterization of these materials require expertise in materials science to control their structure and properties at the nanoscale. researchgate.net
Q & A
Q. What is the synthetic pathway for Mordant Blue 9, and how does its molecular structure influence dye-fiber interactions?
this compound is synthesized via diazotisation/azo coupling between 6-amino-4-chlorophenol-2-sulfonic acid and 5-hydroxynaphthalene-1-sulfonic acid. The resulting azo chromophore forms coordination complexes with metal mordants (e.g., aluminum, iron), enabling covalent bonding to proteinaceous fibers like wool and silk. The sulfonic acid groups enhance water solubility, while the chlorine substituent stabilizes the dye against photodegradation .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Spectrophotometric methods are widely used. For example, a cobalt(II)-Mordant Blue 9 complex in acidic medium (pH 3) with cetyltrimethylammonium bromide (CTAB) as a sensitizer shows maximum absorbance at 586 nm. The method adheres to Beer’s law in 0.004–1 ppm Co(II), with a molar absorptivity of 3.97 × 10⁴ L·mol⁻¹·cm⁻¹ and detection limit of 4.006 ng/mL. Validation includes atomic absorption spectroscopy for cross-verification .
Q. How do mordants influence the colorfastness of this compound on natural fibers?
Mordants like alum or iron salts form coordination complexes with the dye, improving adhesion to fibers. Studies using ISO methods show that mordanted wool achieves good washing (Grade 4–5) and rubbing fastness (Grade 4), but moderate light fastness (Grade 3). Tannin-rich bio-mordants from agricultural waste (e.g., pomegranate peel) enhance sustainability without compromising performance .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on mordant concentration effects?
Contradictory findings (e.g., no significant colorfastness differences between 25%, 50%, and 100% mordant concentrations) require rigorous statistical analysis. Use one-way ANOVA to compare groups (e.g., F(3,76) = 0.49, p > 0.05) and control variables like fiber type, pH, and heating duration. Replicate experiments under standardized conditions to isolate concentration-specific effects .
Q. What advanced degradation methods are effective for removing this compound from wastewater?
The Fenton-activated persulfate system achieves >90% degradation efficiency by generating sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH) that cleave the azo bond. Comparative studies show quaternary ammonium salts (e.g., cetylpyridinium chloride) adsorb the dye via electrostatic interactions, with removal rates dependent on pH and ionic strength. LC-MS/MS identifies degradation intermediates to optimize reaction pathways .
Q. How do molecularly imprinted polymers (MIPs) interact with this compound for selective binding applications?
MIPs functionalized with methacrylic acid exhibit high binding affinity (113 µmol·g⁻¹) for this compound via hydrogen bonding and π-π interactions. Competitive assays using dyes like crystal violet and basic blue validate selectivity. Binding capacity is quantified using Langmuir isotherms, with MIP/NIP (non-imprinted polymer) ratios >2 indicating specificity .
Q. What strategies minimize environmental pollution in this compound applications?
Substitute traditional mordants (e.g., chromium salts) with aluminum sulfate, which reduces heavy metal discharge by 60–70% while maintaining dye uptake. Bio-mordants from plant extracts (e.g., mangsi shrub) offer eco-friendly alternatives, reducing chemical oxygen demand (COD) in effluent by 40% .
Methodological Considerations
- Experimental Design : Use factorial designs to evaluate interactions between pH, temperature, and mordant type. Include controls (e.g., unmordanted samples) for baseline comparison .
- Data Analysis : Apply multivariate regression to model dye degradation kinetics. Use tools like IBM SPSS or R for ANOVA and post-hoc tests (Tukey’s HSD) .
- Ethical Compliance : Adhere to institutional guidelines for wastewater disposal and synthetic dye handling. Document protocols in line with ISO 14001 environmental management standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
